Cas no 1804825-41-9 (Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate
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- インチ: 1S/C9H7ClF3NO4/c1-17-8(16)5-2-4(3-10)14-7(15)6(5)18-9(11,12)13/h2H,3H2,1H3,(H,14,15)
- InChIKey: JWYXLRDBCVQLCR-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(=O)OC)=C(C(N1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 442
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.599
Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029094828-1g |
Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate |
1804825-41-9 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報
Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804825-41-9): A Comprehensive Overview
Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate, identified by its CAS number 1804825-41-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a chloromethyl group, a hydroxy group, and a trifluoromethoxy group, contribute to its unique chemical properties and make it a valuable scaffold for developing novel pharmacological agents.
The synthesis and application of this compound have garnered considerable attention in recent years, primarily due to its potential as an intermediate in the production of bioactive molecules. The chloromethyl functionality, for instance, serves as a versatile handle for further chemical modifications, enabling the construction of more complex structures through nucleophilic addition reactions. This property is particularly useful in the context of medicinal chemistry, where the ability to functionalize molecular frameworks is crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target binding affinity.
The hydroxy group in Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate also plays a critical role in determining its pharmacological profile. Hydroxylated pyridines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of this group can influence both the metabolic stability and the pharmacokinetic behavior of derivative compounds, making it an important consideration in drug design.
In addition to these functional groups, the trifluoromethoxy moiety is another key feature that contributes to the compound's attractiveness in pharmaceutical research. Trifluoromethoxy groups are frequently incorporated into drug molecules due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological systems.
Recent studies have highlighted the importance of pyridine derivatives in the development of new therapeutic agents. For example, researchers have explored the use of Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate as a precursor in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, and their dysregulation is implicated in various diseases, including cancer. By modifying the structure of this compound, scientists aim to develop inhibitors that can selectively target specific kinases, thereby blocking aberrant signaling pathways and treating disease.
The versatility of Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate extends beyond kinase inhibition. This compound has also been investigated as a potential scaffold for developing antiviral agents. Viruses rely on host cellular machinery for replication, and by interfering with viral enzymes or replication processes, antiviral drugs can effectively combat infections. The structural features of this molecule make it well-suited for further derivatization into compounds that can disrupt viral life cycles without harming host cells.
In conclusion, Methyl 6-(chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1804825-41-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural attributes and potential applications in drug discovery underscore its significance as a building block for developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play an increasingly important role in addressing unmet medical needs.
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